molecular formula C20H12ClF3N2O4 B4994159 N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

Cat. No. B4994159
M. Wt: 436.8 g/mol
InChI Key: OBFCUFFATXTFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide, commonly known as NTB, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. NTB belongs to the class of N-phenyl benzamides and is known for its selective inhibition of the transient receptor potential cation channel subfamily V member 1 (TRPV1).

Mechanism of Action

NTB selectively inhibits N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide by binding to the channel's intracellular domain. This binding prevents the activation of this compound by various stimuli, such as heat, capsaicin, and acid. The inhibition of this compound by NTB has been shown to reduce pain and inflammation in various animal models.
Biochemical and Physiological Effects:
The inhibition of this compound by NTB has been shown to have various biochemical and physiological effects. These effects include the reduction of pain and inflammation, the regulation of body temperature, and the modulation of neurotransmitter release. NTB has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

NTB has several advantages for lab experiments, including its selective inhibition of N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide and its ability to reduce pain and inflammation. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on NTB. These include the development of more potent and selective N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide inhibitors, the investigation of the role of this compound in various diseases, and the exploration of the potential therapeutic applications of NTB in humans. Additionally, the effects of NTB on other TRP channels and ion channels should be investigated to gain a better understanding of its mechanism of action.

Synthesis Methods

NTB can be synthesized through a multi-step process involving the reaction of 2-chloroaniline with 2-nitro-4-(trifluoromethyl)phenol in the presence of a base and a coupling agent. The resulting intermediate is then coupled with 2-chlorobenzoyl chloride to yield the final product, NTB.

Scientific Research Applications

The selective inhibition of N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide by NTB has been of significant interest in scientific research due to the potential therapeutic applications of this compound. This compound is a non-selective cation channel that is involved in the transmission of pain signals. It is also involved in the regulation of body temperature, inflammation, and the release of neurotransmitters.

properties

IUPAC Name

N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF3N2O4/c21-14-6-2-3-7-15(14)25-19(27)13-5-1-4-8-17(13)30-18-10-9-12(20(22,23)24)11-16(18)26(28)29/h1-11H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFCUFFATXTFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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